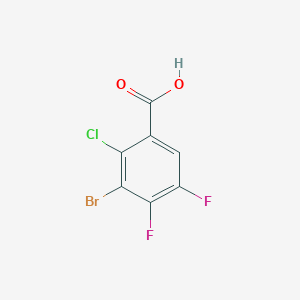

3-Bromo-2-chloro-4,5-difluorobenzoic acid

カタログ番号 B190156

CAS番号:

112062-69-8

分子量: 271.44 g/mol

InChIキー: QJWUOIWVSKCFCO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

3-Bromo-2-chloro-4,5-difluorobenzoic acid is a chemical compound with the molecular formula C7H3BrF2O2 . It is used in various chemical reactions and has significant applications in the field of chemistry .

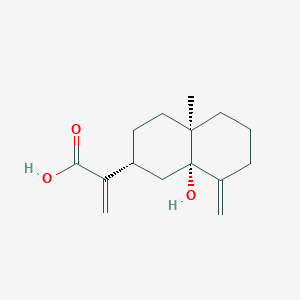

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-chloro-4,5-difluorobenzoic acid consists of a benzene ring with bromine, chlorine, and fluorine as substituents, along with a carboxylic acid group . The exact mass of the molecule is 235.92845 g/mol .Physical And Chemical Properties Analysis

3-Bromo-2-chloro-4,5-difluorobenzoic acid has a density of 1.9±0.1 g/cm3, a boiling point of 304.2±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 40.9±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 126.6±3.0 cm3 .科学的研究の応用

-

Pharmaceutical Chemistry - SGLT2 Inhibitors

- 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- The preparation involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

- The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

-

Organic Chemistry - Synthesis of Halogenated Benzoic Acid Derivatives

- 2,4-Dichloro-3,5-difluorobenzoic acid was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation and chlorination .

- These halogenated benzoic acid derivatives are valuable intermediates for the synthesis of medicines, including antibacterials .

-

Medicinal Compounds and Pesticides

-

Pharmaceutical Chemistry - Anti-fungal Agents

-

Organic Chemistry - Versatile Laboratory Reagent

-

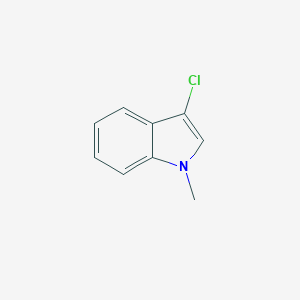

Medicinal Chemistry - Biological Potential of Indole Derivatives

- Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . While not directly related to “3-Bromo-2-chloro-4,5-difluorobenzoic acid”, the indole scaffold has been found in many important synthetic drug molecules .

-

Pharmaceutical Chemistry - Fluorinated Building Blocks

-

Organic Chemistry - Synthesis of Boron-Containing Anti-fungal Agents

-

Organic Chemistry - Versatile Laboratory Reagent

特性

IUPAC Name |

3-bromo-2-chloro-4,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF2O2/c8-4-5(9)2(7(12)13)1-3(10)6(4)11/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWUOIWVSKCFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-chloro-4,5-difluorobenzoic acid | |

Synthesis routes and methods

Procedure details

A solution of 3-bromo-2-chloro-4,5-difluorobenzonitrile (9.8 g) in concentrated sulfuric acid (10 ml) was stirred at 100° C. for 35 minutes. After cooling, 18N sulfuric acid (50 ml) and water (10 ml) were added to the reaction mixture. The reaction mixture was stirred at 100° C. for 4 hours and then poured into ice water (300 ml). The resulting precipitate was collected by filtration, washed with water sufficiently and recrystallized from dichloromethane-n-hexane to give the title compound (9.24 g) as colorless prisms, mp 137.5°-139.5 ° C.

[Compound]

Name

ice water

Quantity

300 mL

Type

reactant

Reaction Step Two

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B190083.png)

![1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine](/img/structure/B190087.png)

![3-Chloro-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B190092.png)